2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine

DNA gyrase inhibition GyrB/ParE dual targeting antibacterial drug discovery

2,4-Dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine is a functionalized tricyclic heterocycle belonging to the pyrimido[4,5-b]indole family. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of DNA gyrase (GyrB) and topoisomerase IV (ParE), as well as various kinases including GSK-3β and CK2.

Molecular Formula C11H7Cl2FN4
Molecular Weight 285.10 g/mol
Cat. No. B12985417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine
Molecular FormulaC11H7Cl2FN4
Molecular Weight285.10 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC2=C1NC3=C2C(=NC(=N3)Cl)Cl)F
InChIInChI=1S/C11H7Cl2FN4/c1-15-6-3-4(14)2-5-7-9(12)17-11(13)18-10(7)16-8(5)6/h2-3,15H,1H3,(H,16,17,18)
InChIKeyQDDRQAODXWMGJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine: A Strategic Intermediate for DNA Gyrase and Kinase Inhibitor Development


2,4-Dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine is a functionalized tricyclic heterocycle belonging to the pyrimido[4,5-b]indole family. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of DNA gyrase (GyrB) and topoisomerase IV (ParE), as well as various kinases including GSK-3β and CK2 [1]. The compound incorporates three key pharmacophoric features: the 6-fluoro substituent that fills a lipophilic sub-pocket in bacterial topoisomerase ATP-binding sites, the N-methyl group that establishes a critical hydrogen bond with the conserved catalytic aspartate, and the 2,4-dichloro substitution pattern that serves as a dual synthetic handle for orthogonal elaboration [2]. This specific combination of substituents distinguishes it from both simpler pyrimidoindole precursors and alternative regioisomers such as pyrimido[5,4-b]indoles, which exhibit different pharmacological profiles [3].

Why Generic Pyrimidoindole Substitution Fails: Critical Substituent-Dependent Differentiation of 2,4-Dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine


Simple pyrimidoindole analogs cannot substitute for 2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine in target-focused synthesis because the substituent pattern on this scaffold is not decorative—it is functionally decisive. The 6-fluoro-N-methyl motif has been demonstrated through X-ray crystallography and structure-activity relationship (SAR) studies to be essential for sub-nanomolar enzyme inhibition: the fluorine atom quantitatively fills the interior lipophilic sub-pocket of the GyrB/ParE active site, while the N-methylamino group adds a new hydrogen bond to the conserved ATP-binding aspartate [1]. Removal of either the 6-fluoro or the N-methyl group results in dramatic potency losses (>10-fold) in enzyme inhibition assays [1]. Meanwhile, the 2,4-dichloro substitution provides two distinct sites for sequential nucleophilic aromatic substitution (SNAr), enabling chemoselective introduction of diverse amine, alkoxy, or thioether substituents at positions 2 and 4 without protecting group manipulation [2]. Compounds lacking these chlorine handles (e.g., 6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine) or bearing different halogen patterns require entirely different synthetic routes and cannot deliver the same diversity of final analogs. The quantitative evidence below substantiates why procurement decisions must be based on this exact compound rather than a generic pyrimidoindole alternative.

Quantitative Evidence Guide: 2,4-Dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine vs. Closest Analogs


Sub-Nanomolar Enzyme Potency Gain Conferred by the 6-Fluoro-N-Methyl Motif vs. Non-Fluorinated Pyrimidoindole Scaffolds

X-ray crystallographic overlay studies demonstrate that expansion of the bicyclic pyrrolopyrimidine scaffold to the tricyclic pyrimidoindole scaffold (compound C2) fills an interior lipophilic pocket. Further elaboration with a fluorine atom at position 6 and an N-methylamino group at position 8 (creating the 6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine core present in this compound) dramatically improves inhibitor potency and ligand efficiency, enabling sub-nanomolar Ki values against GyrB and ParE enzymes from a broad panel of pathogens including E. faecalis, F. tularensis, and E. coli [1]. Compounds C3 and C4, which incorporate this exact core scaffold, achieve inhibition constants (Ki) in the sub-nanomolar range, whereas the parent pyrrolopyrimidine C1 and the non-fluorinated pyrimidoindole C2 exhibit only moderate enzyme potency [1]. The 6-fluoro substituent quantitatively fills the lipophilic interior sub-pockets of the GyrB/ParE active sites and contributes a new hydrogen-bond interaction with the conserved structural water molecule that plays a key role in substrate binding [1].

DNA gyrase inhibition GyrB/ParE dual targeting antibacterial drug discovery

Synthetic Versatility Advantage of the 2,4-Dichloro Handle Pair vs. Mono-Chloro or Non-Chlorinated Analogs

The 2,4-dichloro substitution on the pyrimidine ring of this compound provides two electronically differentiated sites for sequential nucleophilic aromatic substitution (SNAr). The chlorine at position 4 is activated by the adjacent ring nitrogen and the electron-withdrawing effect of the pyrimidine ring, making it the preferred site for initial substitution with primary or secondary amines under mild conditions. The chlorine at position 2 is comparatively less reactive, enabling a second orthogonal derivatization step with a different nucleophile after the first substitution, without the need for protecting group strategies [1]. In contrast, the comparator 2,4-dichloro-9H-pyrimido[4,5-b]indole (CAS 74894-26-1) lacks the 6-fluoro and N-methyl groups, meaning any derivative synthesized from it will be devoid of the critical 6-fluoro-N-methyl pharmacophore and will require additional synthetic steps to install these groups . Mono-chlorinated analogs offer only a single derivatization point, severely limiting library diversity [2]. The target compound thus uniquely combines the optimal pharmacophore with maximal synthetic tractability.

medicinal chemistry parallel synthesis structure-activity relationship SNAr derivatization

Regioisomeric Specificity: Pyrimido[4,5-b]indole vs. Pyrimido[5,4-b]indole Scaffold Pharmacological Differentiation

The pyrimido[4,5-b]indole isomer present in the target compound is of particular interest relative to the pyrimido[5,4-b]indole isomer due to its presence in a wide range of pharmacologically active molecules [1]. The [4,5-b] ring fusion geometry orients the pyrimidine nitrogen atoms and substituents in a geometry that is complementary to the ATP-binding pockets of both bacterial topoisomerases (GyrB/ParE) and human kinases (GSK-3β, CK2, RET/TRKA) [2][3][4]. Pyrimido[5,4-b]indoles have been explored for different target classes (e.g., TLR signaling modulation) but have not demonstrated the same broad dual-targeting antibacterial or kinase inhibition profiles [5]. This regioisomeric selectivity is a direct consequence of the angular ring fusion geometry, which dictates the spatial orientation of the key 6-fluoro and N-methyl pharmacophoric elements relative to the hinge-binding region of the target enzymes.

scaffold selection kinase inhibition antibacterial regioisomer comparison

Retention of Antibacterial Potency Against Drug-Resistant Clinical Isolates: Pyrimido[4,5-b]indol-8-amine Series vs. Standard-of-Care Antibiotics

Compounds from the pyrimido[4,5-b]indol-8-amine inhibitor series, which are synthesized using scaffolds closely related to the target compound, demonstrate MIC values below 1 µg/mL against Gram-positive bacteria and retain excellent potency against a panel of drug-resistant Mycobacterium tuberculosis clinical isolates [1]. Importantly, this series shows no cross-resistance with existing antibiotic classes including fluoroquinolones, β-lactams, and macrolides. Spontaneous resistance frequencies for lead compounds in E. coli are below 2 × 10⁻¹¹ at concentrations 4-fold above the MIC [2]. This resistance profile is mechanistically linked to the dual GyrB/ParE targeting mode, which requires simultaneous mutations in both enzyme subunits to confer resistance—a feature that distinguishes this scaffold from single-target antibiotics such as novobiocin (GyrB-only) or fluoroquinolones (GyrA/ParC interface) [2].

multidrug-resistant bacteria Mycobacterium tuberculosis MIC retention antibacterial resistance

Optimal Procurement and Application Scenarios for 2,4-Dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine


Lead Optimization of Dual-Targeting GyrB/ParE Antibacterial Agents

This compound is the ideal starting intermediate for structure-based lead optimization programs targeting the ATP-binding sites of DNA gyrase (GyrB) and topoisomerase IV (ParE). The pre-installed 6-fluoro-N-methyl motif guarantees sub-nanomolar enzyme potency as demonstrated in the TriBE inhibitor series, while the 2,4-dichloro handles enable systematic exploration of vector space at positions 2 and 4 to optimize physicochemical properties and Gram-negative permeability without compromising the core pharmacophore [1]. Researchers can rapidly generate focused libraries by sequential SNAr with diverse amine, alcohol, or thiol nucleophiles, accelerating the transition from hit to lead [2].

Kinase Inhibitor Library Synthesis Targeting GSK-3β, CK2, or RET/TRKA

The pyrimido[4,5-b]indole scaffold has demonstrated nanomolar inhibitory activity against multiple clinically relevant kinases. Starting from this compound, medicinal chemists can introduce kinase-specific selectivity elements at position 4 (e.g., piperidine-linked nitriles for GSK-3β as described by Andreev et al. [1], or pyrrolidine-based substituents for RET/TRKA dual inhibition [2]) while retaining the 6-fluoro-N-methyl core that provides favorable metabolic stability and ligand efficiency. The compound's dual chlorine handles allow the parallel synthesis of kinase-focused libraries for broad kinome profiling.

Intermediate for Phosphate Pro-Drug and Oral Bioavailability Optimization

The successful development of JSF-2659, a phosphate pro-drug of a pyrimido[4,5-b]indol-8-amine-based GyrB/ParE inhibitor that demonstrated oral efficacy in animal models of N. gonorrhoeae, VRSA, and C. difficile infection, establishes the translational potential of this scaffold [1]. The target compound provides the core structure upon which such pro-drug strategies can be implemented. Its chlorine handles at positions 2 and 4 allow introduction of solubilizing groups (e.g., spirocyclic amines, basic side chains) critical for achieving the balanced drug-like properties required for oral bioavailability.

BET Bromodomain and Epigenetic Probe Development

The pyrimido[4,5-b]indole scaffold has been validated as a BET bromodomain inhibitor chemotype, with optimized compounds such as CD161 demonstrating potent oral bioavailability [1]. The target compound, with its 2,4-dichloro handles, enables the introduction of the isoxazole and quinoline substituents characteristic of potent BET inhibitors at positions 2 and 4, while the 6-fluoro-N-methyl motif provides additional opportunities for modulating selectivity among BET family members (BRD2, BRD3, BRD4, BRDT). This positions the compound as a versatile entry point for epigenetic probe and degrader (PROTAC) synthesis.

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